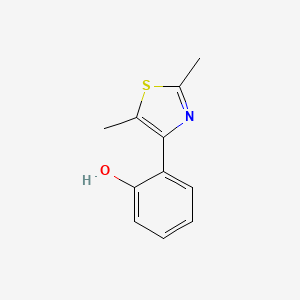

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

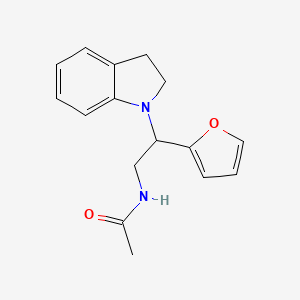

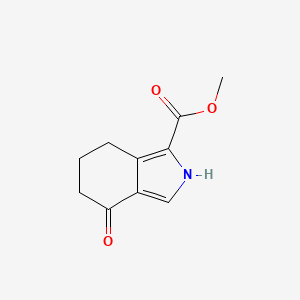

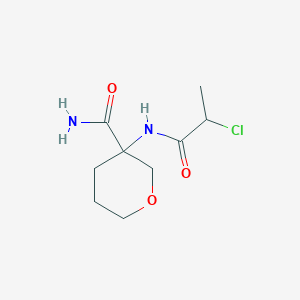

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative. Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, a similar compound, has been reported . It was prepared using an established method . The reaction procedure involved the condensation reaction of dithiooxamides with aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thermal behavior of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated, and it was found that decomposition occurs in two stages which correspond to removal of both phenolic rings and degradation of the remaining core structure .Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis of Structurally Diverse Libraries : A study by Roman (2013) demonstrates the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This approach underscores the versatility of thiazole derivatives in synthesizing a broad range of chemical entities for potential applications in different scientific domains (Roman, 2013).

Corrosion Inhibition

Enhanced Corrosion Resistance : Hu et al. (2016) and Salarvand et al. (2017) reported on benzothiazole derivatives as effective corrosion inhibitors for carbon steel in acidic environments. These studies highlight the potential of thiazole-based compounds to offer enhanced stability and higher inhibition efficiencies, protecting metal surfaces from corrosive damage (Hu et al., 2016); (Salarvand et al., 2017).

Fluorescence and Photophysics

Aggregation-Induced Emission Enhancement (AIEE) : The work by Qian et al. (2007) on 2-(2'-hydroxyphenyl)benzothiazole-based compounds reveals their capability to exhibit AIEE due to restricted intramolecular motion, paving the way for their use in optoelectronic applications and as fluorescence sensors (Qian et al., 2007).

Anticancer and Antimicrobial Activities

Synthesis and Anticancer Evaluation : Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and evaluated their anticancer activities. This study indicates the potential of thiazole derivatives as leads in the search for new anticancer agents (Terzioğlu & Gürsoy, 2003).

Antimicrobial Agents : Pansare et al. (2014) conducted a study on new thiazolidin-4-one derivatives as antimicrobial agents, showing broad-spectrum activity against various bacterial and fungal strains. This research demonstrates the potential of thiazole-based compounds in developing new antimicrobial agents (Pansare et al., 2014).

Mechanism of Action

Target of Action

Thiazoles, the family of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEIKZJSIKCYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)

![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)